Cas no 68620-10-0 ((2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile)

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile structure
68620-10-0 structure
Product name:(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
CAS No:68620-10-0
MF:C15H9Cl2N
MW:274.144661664963
MDL:MFCD01156902
CID:4716049

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile
    • (2E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile
    • 3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
    • SBB001088
    • ST024170
    • BAS 00758781
    • R4244
    • 3-(2,4-Dichloro-phenyl)-2-phenyl-acrylonitrile
    • (E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
    • (E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile
    • benzeneacetonitrile, alpha-[(2,4-dichlorophenyl)methylene]-
    • (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
    • MDL: MFCD01156902
    • Inchi: 1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H/b13-8-
    • InChI Key: KMPHRQRSPYKVJB-JYRVWZFOSA-N
    • SMILES: ClC1C=C(C=CC=1/C=C(/C#N)\C1C=CC=CC=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 349
  • Topological Polar Surface Area: 23.8

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E128895-500mg
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0
500mg
$ 235.00 2022-06-05
abcr
AB414026-1 g
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0
1g
€189.00 2022-06-10
A2B Chem LLC
AJ07890-1g
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0 >95%
1g
$405.00 2024-04-19
Crysdot LLC
CD12042900-5g
3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0 97%
5g
$349 2024-07-24
abcr
AB414026-500 mg
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0
500MG
€165.80 2022-06-10
Key Organics Ltd
LS-07270-1G
(2E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile
68620-10-0 >95%
1g
£246.00 2025-02-08
TRC
E128895-1000mg
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0
1g
$ 390.00 2022-06-05
abcr
AB414026-1g
(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile; .
68620-10-0
1g
€197.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428027-1g
(E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile
68620-10-0 97%
1g
¥1848.00 2024-05-03
Ambeed
A432516-5g
3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
68620-10-0 97%
5g
$654.0 2024-04-18

Additional information on (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile

Chemical Profile of (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile (CAS No. 68620-10-0)

(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile, identified by its CAS number 68620-10-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with a nitrile group and aromatic rings, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.

The chemical structure of (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile consists of an acrylonitrile moiety linked to a phenyl ring, which is further substituted with a 2,4-dichlorophenyl group. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitrile group enhances reactivity, allowing for further functionalization through various chemical transformations.

In recent years, the study of such heterocyclic compounds has seen considerable advancements, particularly in their role as building blocks for pharmaceuticals. Research has highlighted the importance of substituents like the 2,4-dichlorophenyl group in modulating biological activity. For instance, studies have demonstrated that such substitutions can influence binding affinity to biological targets, making these compounds promising candidates for drug discovery.

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for further studies. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in constructing the desired framework efficiently.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of electron-withdrawing groups like the nitrile and electron-donating aromatic rings creates a system that can interact with biological targets in diverse ways. This property has led to its exploration as a scaffold for developing novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties.

The pharmacological activity of (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile and its analogs has been a focus of numerous studies. Researchers have leveraged computational chemistry tools to predict how different substituents might affect biological activity. These predictions are often validated through experimental assays, providing a robust framework for designing molecules with enhanced efficacy and reduced side effects.

In addition to pharmaceutical applications, this compound has shown promise in materials science. Its conjugated structure makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune electronic properties through substitution allows for the development of materials with specific optoelectronic characteristics.

The environmental impact of synthesizing and using such compounds is also an area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that use less hazardous reagents are being explored as alternatives to traditional methods. These advancements not only improve sustainability but also make the production process more cost-effective.

The future directions for research on (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile are vast and exciting. As our understanding of molecular interactions improves, new applications are likely to emerge. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in harnessing the full potential of this versatile compound.

In conclusion, (2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile (CAS No. 68620-10-0) represents a fascinating intersection of chemistry and medicine. Its unique structure and reactivity make it a valuable tool for both synthetic exploration and drug development. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:68620-10-0)(2E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile
A1185378
Purity:99%
Quantity:5g
Price ($):589.0